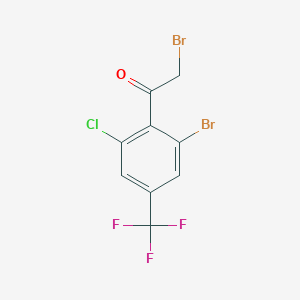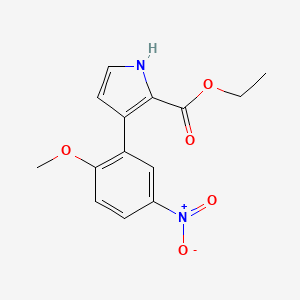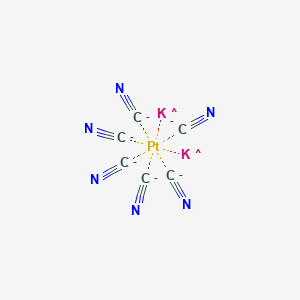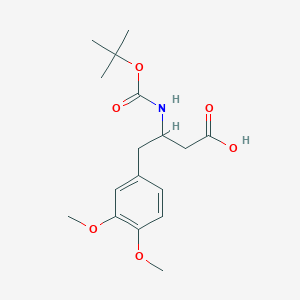
3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid is an organic compound that features a butyric acid backbone with a Boc-protected amino group and a dimethoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The subsequent steps involve the introduction of the dimethoxyphenyl group through a series of reactions, such as Friedel-Crafts acylation, followed by the formation of the butyric acid moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
科学研究应用
3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid involves its interaction with molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under specific conditions, allowing the compound to interact with biological targets. The dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
4-(3,4-Dimethoxyphenyl)butyric Acid:
3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid: Without the Boc protection, the amino group is more reactive, which can be advantageous or disadvantageous depending on the application.
Uniqueness
3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid is unique due to the combination of the Boc-protected amino group and the dimethoxyphenyl substituent. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H25NO6 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-12(10-15(19)20)8-11-6-7-13(22-4)14(9-11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20) |
InChI 键 |
VONVYUAAMMOVFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


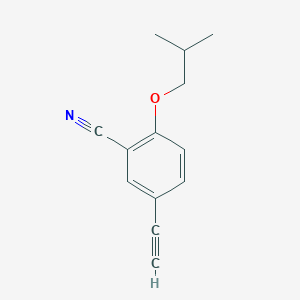
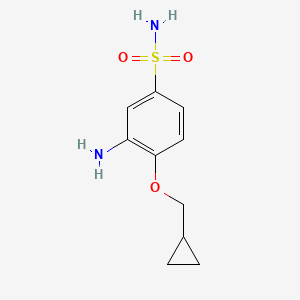
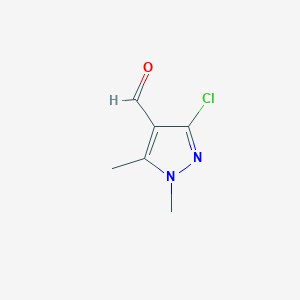

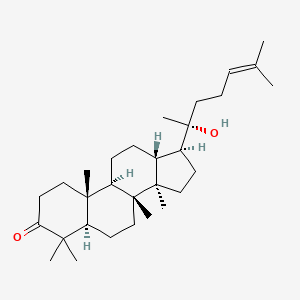
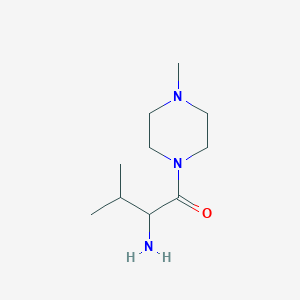
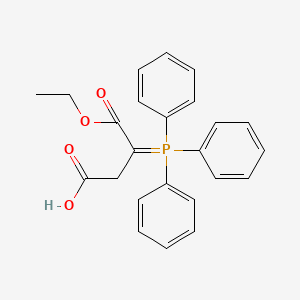
![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
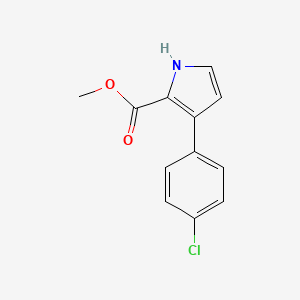

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
